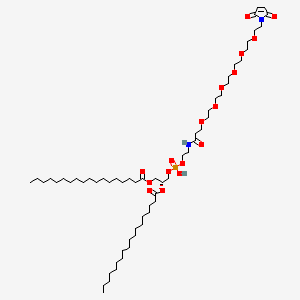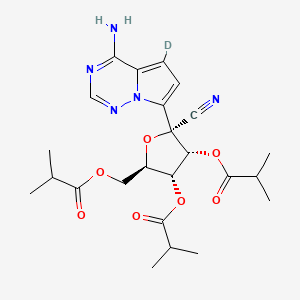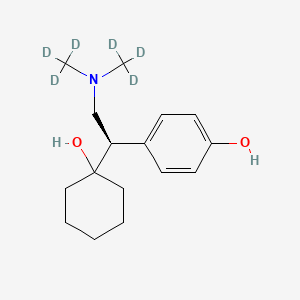
DSPE-PEG6-Mal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DSPE-PEG6-Mal, also known as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-6], is a compound that belongs to the class of polyethylene glycol (PEG) conjugates. It is widely used in the synthesis of proteolysis targeting chimeras (PROTACs) and other bioconjugation applications. The compound consists of a DSPE phospholipid and a maleimide functional group, which makes it a versatile linker for various biomedical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DSPE-PEG6-Mal involves the conjugation of DSPE with a PEG chain terminated with a maleimide group. The general synthetic route includes:
Activation of DSPE: DSPE is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to form an active ester.
PEGylation: The activated DSPE is then reacted with a PEG chain containing a terminal amine group to form DSPE-PEG.
Maleimide Conjugation: The DSPE-PEG is further reacted with maleimide to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of DSPE are activated using DCC and NHS.
Continuous PEGylation: The activated DSPE is continuously reacted with PEG in a controlled environment to ensure high yield and purity.
Maleimide Conjugation: The final step involves the conjugation of maleimide to the PEGylated DSPE under optimized conditions to produce this compound with high efficiency
Análisis De Reacciones Químicas
Types of Reactions
DSPE-PEG6-Mal undergoes various chemical reactions, including:
Substitution Reactions: The maleimide group can react with thiol groups in proteins or other molecules to form stable thioether bonds.
Hydrolysis: The ester bonds in this compound can undergo hydrolysis under acidic or basic conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common in typical applications.
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiol-containing compounds such as cysteine or glutathione. The reactions are typically carried out in aqueous buffers at neutral pH.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester bonds, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Mild oxidizing or reducing agents can be used, although these reactions are not frequently employed
Major Products Formed
Thioether Bonds: Formed from substitution reactions with thiol groups.
Hydrolyzed Products: Resulting from the breakdown of ester bonds under hydrolytic conditions
Aplicaciones Científicas De Investigación
DSPE-PEG6-Mal has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs and other bioconjugates.
Biology: Employed in the modification of proteins and peptides for various biological studies.
Medicine: Utilized in drug delivery systems, particularly in the formation of PEGylated liposomes and micelles for targeted drug delivery.
Industry: Applied in the development of new materials and coatings, as well as in nanotechnology and biotechnology research .
Mecanismo De Acción
The mechanism of action of DSPE-PEG6-Mal involves its ability to form stable thioether bonds with thiol groups in target molecules. This property makes it an effective linker for conjugating proteins, peptides, and other biomolecules. The maleimide group specifically reacts with thiol groups, while the PEG chain provides solubility and stability to the conjugated product. The DSPE phospholipid moiety allows for incorporation into lipid bilayers, making it useful in liposome and micelle formation .
Comparación Con Compuestos Similares
Similar Compounds
DSPE-PEG-Mal: Similar to DSPE-PEG6-Mal but with different PEG chain lengths.
DSPE-PEG-NHS: Contains an N-hydroxysuccinimide ester instead of a maleimide group.
DSPE-PEG-COOH: Contains a carboxyl group instead of a maleimide group.
Uniqueness of this compound
This compound is unique due to its specific combination of a DSPE phospholipid, a PEG chain, and a maleimide group. This combination provides versatility in bioconjugation applications, allowing for stable and specific linkage to thiol-containing molecules. The PEG6 chain length offers an optimal balance between solubility and flexibility, making it suitable for a wide range of applications .
Propiedades
Fórmula molecular |
C60H111N2O17P |
|---|---|
Peso molecular |
1163.5 g/mol |
Nombre IUPAC |
[(2R)-3-[2-[3-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C60H111N2O17P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-59(66)76-53-55(79-60(67)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)54-78-80(68,69)77-41-38-61-56(63)37-40-70-43-45-72-47-49-74-51-52-75-50-48-73-46-44-71-42-39-62-57(64)35-36-58(62)65/h35-36,55H,3-34,37-54H2,1-2H3,(H,61,63)(H,68,69)/t55-/m1/s1 |
Clave InChI |
CRTPHYSBAGPSHQ-KZRJWCEASA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-[bis[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl]amino]propyl]-1-oxoisochromene-3-carboxamide](/img/structure/B11932998.png)
![5-(3-chlorophenyl)-3-[(1R)-1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)oxy]ethyl]-1,2-oxazole;hydrate](/img/structure/B11933005.png)


![(2Z)-1-[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]-2-hydroxyimino-3-nitropropan-1-one](/img/structure/B11933034.png)

![tert-butyl N-[2-[[3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazin-6-yl]amino]ethyl]-N-methylcarbamate;hydrate](/img/structure/B11933037.png)
![(4R)-N-[2-oxo-2-[2-[2-[2-[2-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B11933038.png)



![(1R,4R,5R,6R)-4-[1-(2-nitrophenyl)ethoxycarbonylamino]-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B11933063.png)

